BenchChemオンラインストアへようこそ!

1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Lipophilicity Drug-likeness CNS drug design

1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS 925580-76-3) is a heterocyclic building block belonging to the 4-acetylpyrazole class, bearing a 4-chlorophenyl substituent at the N1 position and an acetyl group directly at the C4 of the pyrazole ring. Its molecular formula is C₁₁H₉ClN₂O with a molecular weight of 220.65 g·mol⁻¹, and it is commercially supplied at a minimum purity specification of 95% (with select vendors offering 97–98%) from multiple global suppliers including AKSci, CymitQuimica, ChemScene, and Santa Cruz Biotechnology.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 925580-76-3
Cat. No. B3024812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone
CAS925580-76-3
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(N=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H9ClN2O/c1-8(15)9-6-13-14(7-9)11-4-2-10(12)3-5-11/h2-7H,1H3
InChIKeyIUTPSVNWIWQIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS 925580-76-3): Core Chemical Identity and Procurement Baseline


1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS 925580-76-3) is a heterocyclic building block belonging to the 4-acetylpyrazole class, bearing a 4-chlorophenyl substituent at the N1 position and an acetyl group directly at the C4 of the pyrazole ring [1]. Its molecular formula is C₁₁H₉ClN₂O with a molecular weight of 220.65 g·mol⁻¹, and it is commercially supplied at a minimum purity specification of 95% (with select vendors offering 97–98%) from multiple global suppliers including AKSci, CymitQuimica, ChemScene, and Santa Cruz Biotechnology . The compound serves primarily as a versatile intermediate for downstream derivatization—particularly Claisen–Schmidt condensations to generate pyrazolyl–chalcone libraries—rather than as a standalone bioactive entity; no dedicated peer-reviewed pharmacological study on the unmodified compound was identified at the time of analysis [2].

Why 1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethanone Cannot Be Replaced by Common Pyrazole Analogs


Although multiple pyrazole derivatives share the C₁₁H₉ClN₂O formula, their reactivity, lipophilicity, and synthetic utility differ decisively depending on substituent position and functional-group identity [1]. The target compound places the acetyl group directly on the pyrazole C4, preserving an unsubstituted C3–C5 region that enables regioselective Claisen–Schmidt condensation with aromatic aldehydes to yield chalcone libraries—a transformation that is sterically and electronically blocked in the N-alkylated positional isomer 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1457-52-9) and is absent in aldehyde- or amide-bearing isosteres [2]. Furthermore, the 4-chlorophenyl substituent raises the computed LogP by approximately 0.65 units relative to the non-halogenated 4-acetyl-1-phenyl-1H-pyrazole (CAS 3968-40-9), directly impacting solubility, membrane partitioning, and chromatographic behavior in downstream assays . These structural features create non-interchangeable profiles that must be evaluated against specific project requirements rather than assumed from class-level similarity.

Quantitative Comparator Evidence: Where 1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethanone Differs from Its Closest Analogs


Evidence Item 1: LogP Differentiation vs. Non-Halogenated Analog (CAS 3968-40-9) Drives Lipophilicity-Dependent Assay Performance

The computed partition coefficient (LogP) of 1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone is 2.7283, while the non-chlorinated analog 4-acetyl-1-phenyl-1H-pyrazole (CAS 3968-40-9) exhibits a LogP of 2.0749, yielding a quantified difference of +0.653 log units . This increase modifies predicted membrane permeability and reversed-phase HPLC retention behavior; both compounds share an identical topological polar surface area (TPSA) of 34.89 Ų, meaning the lipophilicity gain is entirely attributable to the 4-chloro substituent and not to changes in hydrogen-bonding capacity . A TPSA below 60 Ų combined with a LogP near 3 suggests potential CNS penetration according to standard drug-likeness filters, which is a property the non-halogenated analog achieves less favorably .

Lipophilicity Drug-likeness CNS drug design Chromatography

Evidence Item 2: Regiochemical Positioning Enables Claisen–Schmidt Condensation Not Accessible to the N-Alkylated Isomer (CAS 1457-52-9)

The target compound bears the acetyl carbonyl directly at the pyrazole C4 position, providing an enolizable α-carbon that participates in Claisen–Schmidt (crossed aldol) condensation with aromatic aldehydes to generate α,β-unsaturated pyrazolyl–chalcones [1]. In the structurally isomeric 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1457-52-9), the carbonyl is separated from the pyrazole ring by a methylene spacer; this eliminates the enone conjugation with the heterocycle and removes the C4 enolizable proton, making direct Claisen–Schmidt condensation at the pyrazole ring infeasible . The 2022 study by Mahrous et al. demonstrated that 4-acetylpyrazole derivatives react with substituted benzaldehydes under basic ethanolic conditions (NaOH / EtOH, 0–5 °C, then room temperature, 12–24 h) to produce chalcones in moderate yields, and the resulting 4-chlorophenyl-substituted chalcone exhibited the most potent antifungal activity among the series against Candida albicans (inhibition zone 17 mm) [1].

Synthetic chemistry Chalcone synthesis Medicinal chemistry Building block

Evidence Item 3: Commercial Purity Spectrum and Vendor Availability Compared with Isomeric and Functional-Group Analogs

The compound is supplied at a minimum purity specification of 95% by major international vendors (AKSci, CymitQuimica, ChemScene, ChemDiv), with select suppliers offering enhanced grades up to 97–98% (Nanjing Synzest: 98%, Hefei Mokai: 97%) . In comparison, the carbaldehyde analog 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5, same molecular formula) is available at ≥98% purity (GC) from TCI and AK Scientific, reflecting a more mature quality-control infrastructure for that compound class . The positional isomer 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1457-52-9) is sold by Sigma-Aldrich under the AldrichCPR program without accompanying analytical data, meaning the user assumes full responsibility for identity and purity verification . The target compound thus occupies a middle ground: commercially established with consistent minimum purity and optional higher-grade material, but not yet benefiting from the high-purity analytical standards available to the carbaldehyde analog.

Procurement Quality control Supply chain Purity specification

Evidence Item 4: Non-Hazardous Transport Classification Simplifies Logistics Compared to Hazardous Pyrazole Derivatives

Per the AKSci safety data sheet, 1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone is classified as 'Not hazardous material' for DOT/IATA transport, with a GHS Signal Word of 'Warning' and no special shipping restrictions beyond standard chemical-handling precautions . ChemScene lists the storage condition as 'Sealed in dry, 2–8 °C' with room-temperature shipping permissible within the continental US . In contrast, certain structurally related pyrazole derivatives bearing reactive functional groups (e.g., hydrazines, acid chlorides, or specific nitro-substituted analogs) are routinely classified as hazardous materials (HazMat) incurring FedEx HazMat surcharges of $50–$178 per shipment depending on hazard class and destination . The target compound's non-hazardous classification reduces freight costs, eliminates dangerous-goods paperwork, and broadens the carrier options available to international procurement teams.

Shipping Safety Regulatory Logistics

Evidence Item 5: TPSA and H-Bond Profile Support CNS Drug Design Suitability Relative to Polar Pyrazole Carboxylic Acid and Hydrazide Analogs

The compound's topological polar surface area (TPSA) of 34.89 Ų, zero hydrogen-bond donors, and exactly three hydrogen-bond acceptors place it within the favorable physicochemical space for CNS penetration as defined by the widely cited rule-of-thumb thresholds (TPSA < 60–70 Ų; HBD ≤ 3) . The computed LogP of 2.7283 further aligns with CNS drug-like space (optimal LogP 2–4) . By contrast, pyrazole derivatives bearing carboxylic acid (e.g., 3-(4-chlorophenyl)-1H-pyrazole-4-acetic acid derivatives; TPSA > 60 Ų, HBD ≥ 1) or hydrazide functionalities (e.g., 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs; TPSA > 80 Ų, HBD ≥ 2) carry substantially higher polarity and hydrogen-bond donor counts that predict poor passive BBB permeation [1]. This physicochemical profile makes the target compound a more suitable starting scaffold for CNS-targeted library synthesis than its more polar, functionalized analogs, although this is an in silico prediction and has not been validated with direct in vivo permeability data for this specific compound .

CNS drug discovery Blood-brain barrier Physicochemical profiling Medicinal chemistry

Evidence Item 6: Differential Synthetic Tractability—Direct Acetyl Installation at C4 vs. Multi-Step Functionalization Required for 4-Formyl and 4-Carboxy Analogs

The 4-acetyl group of the target compound is introduced during pyrazole ring formation via cyclocondensation of a 1,3-dicarbonyl precursor with (4-chlorophenyl)hydrazine, yielding the 4-acetylpyrazole core in a single synthetic operation . In contrast, generating the analogous 4-formyl or 4-carboxy pyrazole derivatives typically requires post-cyclization functional-group interconversion: e.g., Vilsmeier–Haack formylation of the unsubstituted pyrazole, or oxidation/hydrolysis sequences for carboxylic acid installation, adding 1–2 synthetic steps with corresponding yield losses . The commercial availability of the target compound at 95–98% purity from multi-gram to bulk quantities (5 g, 25 g, 100 g packaging options listed by Hefei Mokai) reflects its established synthesis and purification workflow, whereas the 4-formyl analog 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, despite higher purity (98%), is derived from a more structurally complex and less convergent route .

Synthetic efficiency Process chemistry Route scouting Scale-up

Evidence-Backed Application Scenarios for 1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS 925580-76-3)


Scenario 1: Synthesis of Pyrazolyl–Chalcone Libraries for Antimicrobial and Anticancer Screening

The C4-acetyl group of this compound serves as the essential enolizable ketone partner in Claisen–Schmidt condensations, enabling modular assembly of chalcone derivatives that have demonstrated in vitro antifungal activity (C. albicans inhibition zone 17 mm for the 4-chlorophenyl chalcone analog) and anticancer activity against A549, MCF7, and HePG2 cell lines [1]. Procurement of the target compound rather than the N-alkylated isomer (CAS 1457-52-9) is critical, as only the C4-acetyl regioisomer possesses the requisite α-carbon for this transformation [1].

Scenario 2: CNS-Focused Medicinal Chemistry Programs Requiring Low-TPSA, Moderate-LogP Scaffolds

With a TPSA of 34.89 Ų, zero H-bond donors, and a LogP of 2.73 , this compound occupies favorable CNS drug-like physicochemical space per the Pajouhesh & Lenz criteria (TPSA < 60–70 Ų) . It can serve as a core scaffold for CNS-targeted library synthesis, whereas more polar pyrazole carboxylic acid or hydrazide derivatives (TPSA > 60 Ų, HBD ≥ 1) would predictably exhibit limited passive BBB penetration . Users should note that these are in silico predictions without direct in vivo validation for this specific compound.

Scenario 3: Process Chemistry Scale-Up and Multi-Gram Procurement Campaigns

The compound is available in bulk packaging (5 g, 25 g, 100 g) from multiple suppliers at 95–98% purity . Its non-hazardous transport classification eliminates HazMat surcharges (saving $50–$178 per international shipment compared to hazardous-classified pyrazole analogs ), and its single-step convergent synthesis supports reliable supply-chain continuity. These features make it a lower-risk procurement choice for process development groups compared to pyrazole analogs requiring multi-step functionalization or those sold without analytical certification.

Scenario 4: GLP-Compliant or Patent-Exemplification Studies Requiring Traceable Purity Documentation

With purity grades up to 98% available from select vendors alongside full certificates of analysis , this compound meets the documentation standards required for Good Laboratory Practice (GLP) studies, patent experimental sections, or regulatory starting-material designation. In contrast, the positional isomer 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1457-52-9) is sold under Sigma-Aldrich's AldrichCPR program without accompanying analytical data, placing the identity/purity verification burden entirely on the purchaser .

Quote Request

Request a Quote for 1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.